molecular formula C10H10N2O6S2 B1581404 5,6-Diaminonaphthalene-1,3-disulfonic acid CAS No. 73692-57-6

5,6-Diaminonaphthalene-1,3-disulfonic acid

Cat. No. B1581404
CAS RN: 73692-57-6
M. Wt: 318.3 g/mol
InChI Key: KHEHRJJAWUJGDW-UHFFFAOYSA-N
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Description

5,6-Diaminonaphthalene-1,3-disulfonic acid is a chemical compound used as an intermediate for naphthotriazoles . It has a molecular formula of C10H10N2O6S2 and a molecular weight of 318.33 .


Synthesis Analysis

The synthesis of 5,6-Diaminonaphthalene-1,3-disulfonic acid involves coupling 1-Aminonaphthalene-5-sulfonic acid with diazotized aniline. The resulting azo compound (purpurin base) is then reduced by heating with zinc and ammonia at 100℃, allowing ammonia and aniline to distill off. The product is isolated in a 76% yield by acidification of the screened liquors .


Molecular Structure Analysis

The molecular structure of 5,6-Diaminonaphthalene-1,3-disulfonic acid consists of a naphthalene core with two amino groups at positions 5 and 6 and two sulfonic acid groups at positions 1 and 3 .


Chemical Reactions Analysis

As an intermediate for naphthotriazoles, 5,6-Diaminonaphthalene-1,3-disulfonic acid can undergo various chemical reactions. For instance, it can react with iron (III) salts to produce a green pigment (C.I. Pigment Green 9) .


Physical And Chemical Properties Analysis

5,6-Diaminonaphthalene-1,3-disulfonic acid has a predicted density of 1.833±0.06 g/cm3 and a predicted pKa of -0.63±0.40 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Nitric Oxide Detection

5,6-Diaminonaphthalene-1,3-disulfonic acid (DANDS) is used for the spectrofluorimetric determination of nitric oxide (NO) in aqueous solutions. DANDS traps NO in the presence of dioxygen to yield a highly fluorescent form, enabling sensitive and specific detection of NO. This method has been applied for monitoring NO release from S-nitrosocysteine, a NO-releasing agent (Zhang et al., 2002).

MALDI Matrix for Protein Analysis

1,5-Diaminonaphthalene (DAN) is effective as a matrix for matrix-assisted laser desorption/ionization (MALDI) experiments. It activates in-source decomposition phenomena and reduction processes, particularly in proteins containing disulfide bridges, facilitating the cleavage of these bridges. The reductive properties of DAN are of a radical nature, and its unique behavior in MALDI analysis has been explored in detail (Molin et al., 2011).

Catalytic Esterification

A sulfonic acid functionalized metal–organic framework (MOF) incorporating disulfonaphthalene has shown high efficiency in catalytic esterification reactions. The MOF features Bronsted acidic -SO3H groups that enhance catalytic activity, leading to high yields in various esterification processes (Dou et al., 2018).

Reactive Dye Development

Diaminonaphthalene disulfonic acid has been used in the synthesis of a new series of disazo reactive dyes. These dyes demonstrate high fixation, good build-up, and excellent fastness properties, making them suitable for various applications in dye manufacturing (Yang, 2011).

Corrosion Inhibition

1,5-Diaminonaphthalene, combined with chloride ions, has shown efficacy in inhibiting corrosion of mild steel in sulfuric acid. This combination acts as a mixed-type inhibitor, enhancing the stabilization of adsorbed inhibitor films and improving inhibitive properties (Guerraf et al., 2018).

Fuel Cell Applications

Sulfonated polyimides derived from diamines, including disulfonated naphthalene variants, have been studied for their potential in fuel cell applications. They exhibit good water stability, high proton conductivity, and thermal stability, making them promising materials for high-temperature polymer electrolyte fuel cells (Fang et al., 2002).

Antihalation Dye Synthesis

Diaminonaphthalene disulfonic acid has been used in the synthesis of antihalation dyes, specifically its iron(III) complex. This process involves several chemical reactions, including sulfonation and hydrolysis, leading to the production of high-yield dyes with unique properties (Zhi, 2002).

Safety And Hazards

Exposure to 5,6-Diaminonaphthalene-1,3-disulfonic acid should be avoided. In case of contact with skin or eyes, wash off with soap and plenty of water. If inhaled, move the victim into fresh air and give artificial respiration if necessary .

properties

IUPAC Name

5,6-diaminonaphthalene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O6S2/c11-8-2-1-6-7(10(8)12)3-5(19(13,14)15)4-9(6)20(16,17)18/h1-4H,11-12H2,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHEHRJJAWUJGDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00994551
Record name 5,6-Diaminonaphthalene-1,3-disulfonic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Diaminonaphthalene-1,3-disulfonic acid

CAS RN

73692-57-6
Record name 5,6-Diamino-1,3-naphthalenedisulfonic acid
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Record name 5,6-Diaminonaphthalene-1,3-disulphonic acid
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Record name 5,6-Diaminonaphthalene-1,3-disulfonic acid
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Record name 5,6-diaminonaphthalene-1,3-disulphonic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SJ Cartwright - Homeopathy, 2018 - thieme-connect.com
Background The use of solvatochromic dyes to investigate homeopathic potencies holds out the promise of understanding the nature of serially succussed and diluted solutions at a …
Number of citations: 17 www.thieme-connect.com
SJ Cartwright - hpathy.com
Background The use of solvatochromic dyes to investigate homeopathic potencies holds out the promise of understanding the nature of serially succussed and diluted solutions at a …
Number of citations: 2 hpathy.com

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